molecular formula C15H16ClNO2S B4579239 1-(3-chlorophenyl)-N-(2-phenylethyl)methanesulfonamide

1-(3-chlorophenyl)-N-(2-phenylethyl)methanesulfonamide

Cat. No. B4579239
M. Wt: 309.8 g/mol
InChI Key: JGZDIGDEVJGAPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves reactions that can establish the sulfonamide functional group, often through the reaction of sulfonyl chlorides with amines or through palladium-catalyzed cross-coupling reactions. For example, the reaction of N-(2-bromophenyl)- and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium yields methylsulfonyl-indoles, indicating a potential pathway for synthesizing related compounds (Sakamoto et al., 1988).

Molecular Structure Analysis

The molecular structure of similar sulfonamide compounds shows specific orientations of the N—H bond in relation to substituents on the phenyl ring, which can significantly affect the compound's biological activity. For instance, N-(3,4-Dichlorophenyl)methanesulfonamide and its derivatives exhibit distinct conformations of the N—H bond and specific geometric parameters, including bond and torsion angles (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Sulfonamides, including 1-(3-chlorophenyl)-N-(2-phenylethyl)methanesulfonamide, participate in various chemical reactions, highlighting their versatility. The Friedel–Crafts-type alkylation through α-fluorocarbocations demonstrates the reactivity of sulfonamides with activated aromatic compounds to yield different products (Kuhakarn et al., 2011).

Physical Properties Analysis

While specific data on 1-(3-chlorophenyl)-N-(2-phenylethyl)methanesulfonamide's physical properties are limited, related compounds' studies indicate that sulfonamides' physical properties, such as solubility and melting points, are influenced by their molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards nucleophiles, are crucial for their biological activity and applications in various chemical syntheses. The vicarious nucleophilic substitution (VNS) of hydrogen in sulfonamides demonstrates the compound's reactivity, providing a pathway for functionalizing aromatic compounds in a position-specific manner (Lemek, Groszek, & Cmoch, 2008).

Scientific Research Applications

Molecular Structure and Binding Properties

Studies on various methanesulfonamide derivatives highlight their distinct molecular conformations and the significance of their amide hydrogen atoms. These compounds demonstrate how the orientation of the N—H bond can influence binding interactions, which is critical for their biological activity. The ability of the amide hydrogen to be available to receptor molecules suggests a potential for targeted molecular interactions in biological systems (B. Gowda, S. Foro, H. Fuess, 2007; B. Gowda, S. Foro, H. Fuess, 2007).

Synthetic Approaches and Reactivity

Research on the synthesis of phenylmethanesulfonamide derivatives reveals methods for creating highly electrophilic compounds with significant reactivity. These findings could suggest applications in the synthesis of complex organic molecules or in the development of new chemical reactions (Yu. A. Aizina, G. Levkovskaya, I. B. Rozentsveig, 2012).

Catalytic Applications

The use of methanesulfonamide derivatives as catalysts in asymmetric hydrogenation demonstrates their utility in producing enantiomerically enriched compounds. This application is particularly relevant in the pharmaceutical industry, where the synthesis of chiral molecules with high enantiomeric excess is crucial (T. Ohkuma, Noriyuki Utsumi, Masahito Watanabe, K. Tsutsumi, N. Arai, K. Murata, 2007).

Chemoselective N-Acylation

The development of chemoselective N-acylation reagents from methanesulfonamides highlights their importance in synthetic organic chemistry. These reagents offer a way to selectively introduce acyl groups into molecules, which can be a critical step in the synthesis of complex organic compounds (K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000).

properties

IUPAC Name

1-(3-chlorophenyl)-N-(2-phenylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c16-15-8-4-7-14(11-15)12-20(18,19)17-10-9-13-5-2-1-3-6-13/h1-8,11,17H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZDIGDEVJGAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-(2-phenylethyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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